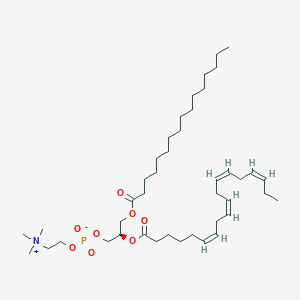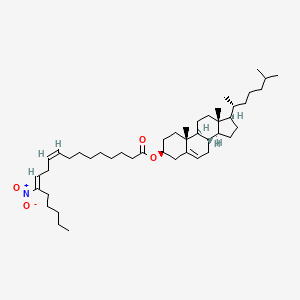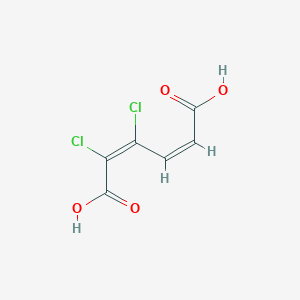
(2Z,4Z)-2,3-dichloromuconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4Z)-2,3-dichloromuconic acid is a 2,3-dichloromuconic acid in which both double bonds have Z geochemistry. It has a role as a bacterial metabolite. It is a conjugate acid of a (2Z,4Z)-2,3-dichloromuconate(2-).
Aplicaciones Científicas De Investigación
Environmental Toxicology and Herbicide Action
- A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide emphasizes its widespread use in agriculture and urban activities. The research has advanced significantly, particularly in the fields of toxicology and biochemical and molecular biology, focusing on areas like gene expression and the impact on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Microbial Degradation and Environmental Bioremediation
- Research indicates that certain bacterial strains, like Alcaligenes eutrophus, can induce a pathway for the degradation of 2,4-D, pointing towards potential bioremediation applications (Filer & Harker, 1997).
- An Arthrobacter sp. was found capable of converting chlorocatechols to chloromuconic acids, including dichloromuconic acids like (2Z,4Z)-2,3-dichloromuconic acid, through an ortho-fission mechanism, highlighting its potential in bioremediation of chlorinated herbicides (Tiedje, Duxbury, Alexander, & Dawson, 1969).
Molecular and Chemical Studies
- Studies have also explored the molecular interaction of 2,4-D with proteins, such as its binding to a specific protein in rat liver mitochondria, indicating the potential impact of 2,4-D at the molecular level (Di Paolo, De Duffard, & Duffard, 2001).
- Another study focused on the synthesis and characterization of a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrating its potential as a nonlinear optical material and exploring its spectroscopic properties (Devi et al., 2018).
Water Treatment and Pollution Control
- Efforts to develop methods for removing 2,4-D from contaminated water sources have been a significant area of research, emphasizing the need for efficient technology to address water contamination by this herbicide (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Mechanisms of Herbicide Action
- The molecular action mode of 2,4-D as a herbicide has been highlighted in studies, with a focus on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Bacterial endophytes have been investigated for enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating their effectiveness in reducing toxic herbicide residues in plants (Germaine et al., 2006).
Propiedades
Nombre del producto |
(2Z,4Z)-2,3-dichloromuconic acid |
|---|---|
Fórmula molecular |
C6H4Cl2O4 |
Peso molecular |
211 g/mol |
Nombre IUPAC |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3- |
Clave InChI |
SOSGLWHQVQUMLM-NWJCXACMSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl |
SMILES canónico |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



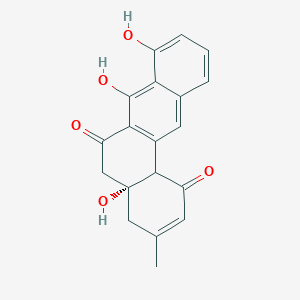
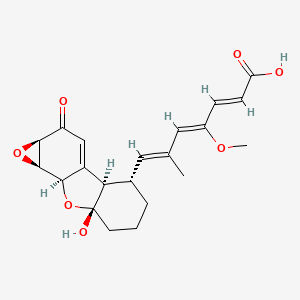
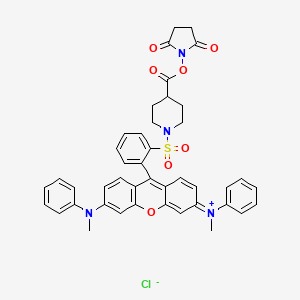
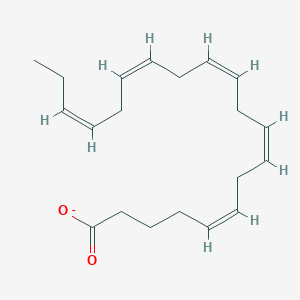
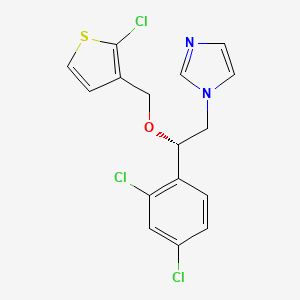
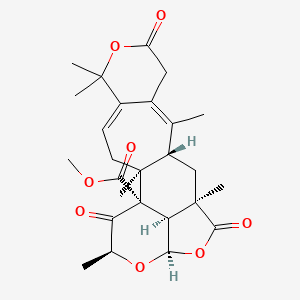
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
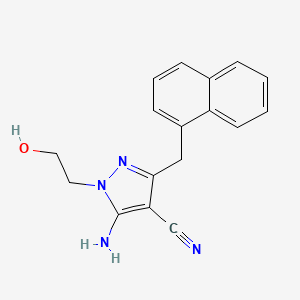
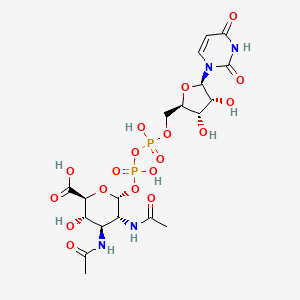
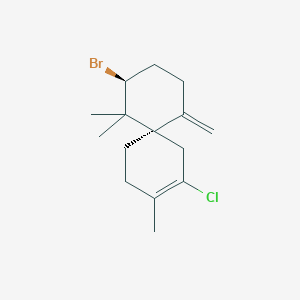
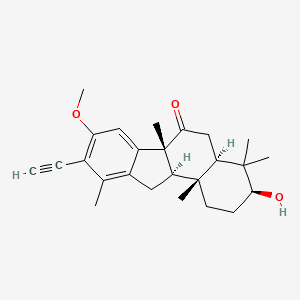
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
